molecular formula C17H32O3 B3211841 4-Oxoheptadecanoic acid CAS No. 109393-06-8

4-Oxoheptadecanoic acid

Cat. No.: B3211841
CAS No.: 109393-06-8
M. Wt: 284.4 g/mol
InChI Key: RYRHVWYJHXQKPB-UHFFFAOYSA-N
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Description

4-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C₁₇H₃₂O₃ and a molecular weight of 284.43 g/mol It is characterized by the presence of a ketone group at the fourth carbon position of the heptadecanoic acid chain

Scientific Research Applications

4-Oxoheptadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 4-Oxoheptadecanoic acid is not explicitly stated in the available resources. Fatty acids, in general, play crucial roles in numerous biological functions, including energy storage, cell membrane structure, and as precursors to bioactive compounds .

Safety and Hazards

The safety data sheet for Heptadecanoic acid, a similar compound, indicates that it can cause skin irritation and serious eye irritation. In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid derivatives. One common method is the oxidation of 4-hydroxyheptadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Oxoheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxoheptadecanoic acid is unique due to the presence of the ketone group at the fourth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking the ketone group .

Properties

IUPAC Name

4-oxoheptadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17(19)20/h2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHVWYJHXQKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911151
Record name 4-Oxoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109393-06-8
Record name 4-Oxoheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109393068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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